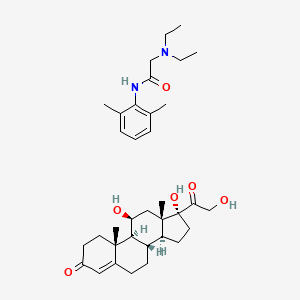![molecular formula C16H25N B12675878 5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine CAS No. 66510-53-0](/img/structure/B12675878.png)
5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is a complex organic compound that belongs to the class of cyclododeca[b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of a cyclododecane ring, followed by the introduction of a pyridine ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of such complex compounds may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s large, multi-ring structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododeca[b]pyridine: A similar compound with a slightly different structure.
Decahydro-2-methylcyclododeca[b]quinoline: Another related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
66510-53-0 |
|---|---|
Molekularformel |
C16H25N |
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine |
InChI |
InChI=1S/C16H25N/c1-14-12-13-15-10-8-6-4-2-3-5-7-9-11-16(15)17-14/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
UOKAAQYLBYQAJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CCCCCCCCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


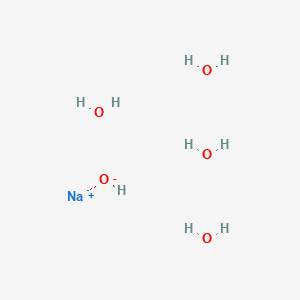
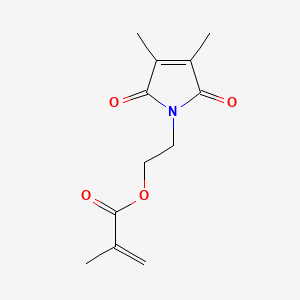

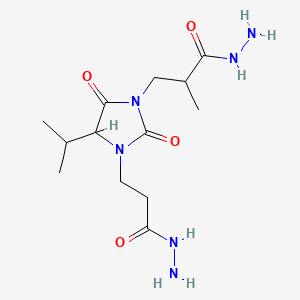
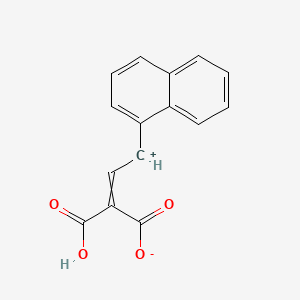
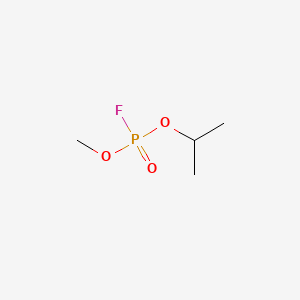

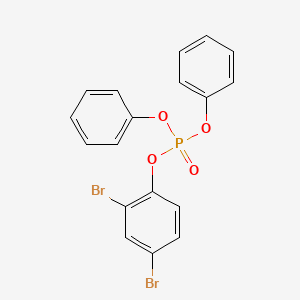

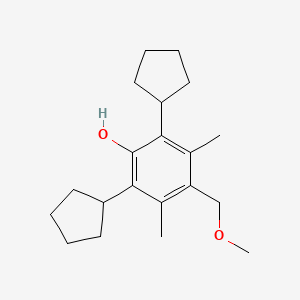
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
